molecular formula C4H18N8O4S B13648479 1-Methylhydrazine-1-carboximidamide hemisulfate

1-Methylhydrazine-1-carboximidamide hemisulfate

Cat. No.: B13648479
M. Wt: 274.31 g/mol
InChI Key: ZRZXZUUVGRLPEI-UHFFFAOYSA-N
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Description

Bis(N-amino-N-methylguanidine); sulfuric acid is a compound that belongs to the guanidine family. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(N-amino-N-methylguanidine); sulfuric acid typically involves the reaction of an amine with an activated guanidine precursor. Thiourea derivatives are commonly used as guanidylating agents in this process. The reaction conditions often include the use of coupling reagents or metal-catalyzed guanidylation .

Industrial Production Methods

Industrial production methods for guanidine derivatives, including bis(N-amino-N-methylguanidine); sulfuric acid, often involve the melting of ammonium salts with urea. This method is efficient and produces stable crystalline solids .

Chemical Reactions Analysis

Types of Reactions

Bis(N-amino-N-methylguanidine); sulfuric acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized guanidine derivatives, while reduction may yield reduced forms of the compound .

Scientific Research Applications

Bis(N-amino-N-methylguanidine); sulfuric acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of bis(N-amino-N-methylguanidine); sulfuric acid involves its ability to form hydrogen bonds and its high basicity. These properties allow it to interact with various molecular targets, including DNA and proteins. The compound’s planarity and resonance forms contribute to its stability and effectiveness in biological environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(N-amino-N-methylguanidine); sulfuric acid is unique due to its specific molecular structure, which allows for versatile applications in various fields. Its high basicity and ability to form stable hydrogen bonds make it particularly effective in biological and chemical research .

Properties

Molecular Formula

C4H18N8O4S

Molecular Weight

274.31 g/mol

IUPAC Name

1-amino-1-methylguanidine;sulfuric acid

InChI

InChI=1S/2C2H8N4.H2O4S/c2*1-6(5)2(3)4;1-5(2,3)4/h2*5H2,1H3,(H3,3,4);(H2,1,2,3,4)

InChI Key

ZRZXZUUVGRLPEI-UHFFFAOYSA-N

Canonical SMILES

CN(C(=N)N)N.CN(C(=N)N)N.OS(=O)(=O)O

Origin of Product

United States

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